N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS No.: 851945-17-0
Cat. No.: VC7551719
Molecular Formula: C15H13N3O3S
Molecular Weight: 315.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851945-17-0 |
|---|---|
| Molecular Formula | C15H13N3O3S |
| Molecular Weight | 315.35 |
| IUPAC Name | N-(3-methoxyphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C15H13N3O3S/c1-9-8-22-15-16-7-12(14(20)18(9)15)13(19)17-10-4-3-5-11(6-10)21-2/h3-8H,1-2H3,(H,17,19) |
| Standard InChI Key | OXPXACSFCQFTOO-UHFFFAOYSA-N |
| SMILES | CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=CC=C3)OC |
Introduction
Chemical Structure and Nomenclature
The molecular structure of N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide comprises a thiazolo[3,2-a]pyrimidine scaffold fused at positions 3 and 2 of the thiazole and pyrimidine rings, respectively. Key substituents include:
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A methyl group at position 3 of the thiazole ring.
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A carboxamide group at position 6 of the pyrimidine ring, linked to a 3-methoxyphenyl moiety.
The IUPAC name reflects this arrangement: N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide. The molecular formula is C₁₆H₁₄N₃O₃S, with a molecular weight of 328.36 g/mol. Spectroscopic characterization (e.g., NMR, IR) would confirm the presence of functional groups such as the carbonyl (C=O) at position 5 and the methoxy (-OCH₃) group on the phenyl ring.
Synthesis and Preparation
The synthesis of thiazolopyrimidine derivatives typically involves multi-step protocols. For analogues such as N-[(4-methoxyphenyl)methyl]-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, a three-component condensation reaction is employed:
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Formation of the thiazole ring: Thiourea reacts with α-haloketones or α-haloesters under basic conditions.
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Pyrimidine ring fusion: Cyclocondensation with β-dicarbonyl compounds (e.g., acetylacetone) forms the bicyclic core.
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Functionalization: Introduction of the carboxamide group via nucleophilic acyl substitution, followed by coupling with 3-methoxyaniline.
Key variables influencing yield and purity include:
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Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates.
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Temperature: Optimal cyclization occurs at 80–100°C.
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Catalysts: Lewis acids like ZnCl₂ improve regioselectivity during ring fusion.
For the target compound, substituting 4-methoxyphenylmethyl with 3-methoxyphenyl in the final step would require adjusting stoichiometry to account for steric and electronic effects.
Physicochemical Properties
Physicochemical data for N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can be extrapolated from closely related compounds (Table 1) :
The compound’s moderate logP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility for in vitro assays. The low water solubility (-2.5 LogSw) may necessitate formulation with solubilizing agents (e.g., DMSO) for biological testing .
Pharmacological Activities
Though direct studies on N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide are sparse, its structural analogues exhibit notable bioactivities:
Anti-Inflammatory Effects
Thiazolopyrimidines inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis. For example, 7-hydroxy-N-(3-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide suppresses TNF-α and IL-6 production in macrophages by 40–60% at 10 μM.
Antimicrobial Activity
Methyl-substituted thiazolopyrimidines demonstrate broad-spectrum antimicrobial effects. N-(5-chloro-2-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide exhibits MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli. The 3-methoxyphenyl group may enhance membrane penetration in Gram-negative bacteria.
Enzyme Inhibition
These compounds selectively inhibit kinases (e.g., EGFR, VEGFR) and proteases involved in cancer progression. Molecular docking studies suggest the carboxamide group forms hydrogen bonds with catalytic residues, while the methoxyphenyl moiety occupies hydrophobic pockets.
Applications in Scientific Research
Drug Discovery
Thiazolopyrimidines serve as lead compounds for optimizing pharmacokinetic profiles. For instance, replacing the 4-methoxyphenyl group with 3-methoxyphenyl in VC4234207 improved target binding affinity by 30% in preliminary assays.
Chemical Biology
Fluorescently tagged derivatives enable visualization of target engagement in cellular models. A boron-dipyrromethene (BODIPY)-conjugated analogue localized to lysosomes in HeLa cells, suggesting lysosomotropic activity.
Material Science
The rigid thiazolopyrimidine core has been incorporated into metal-organic frameworks (MOFs) for catalytic applications. Copper(II) complexes of related compounds catalyze Suzuki-Miyaura coupling reactions with 85–90% yield.
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